molecular formula C10H12N2O6 B1662044 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid CAS No. 7126-27-4

3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid

Cat. No.: B1662044
CAS No.: 7126-27-4
M. Wt: 256.21 g/mol
InChI Key: OYNNHEMQCZQNEW-CCAGOZQPSA-N
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Description

3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid is a structurally complex molecule characterized by dual α,β-unsaturated carboxylic acid moieties linked via an ethylcarbamoyl bridge. The presence of both carboxyprop-2-enoylamino and ethylcarbamoyl groups introduces steric and electronic effects that influence its solubility, stability, and biological interactions.

Properties

CAS No.

7126-27-4

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

(Z)-4-[2-[[(Z)-3-carboxyprop-2-enoyl]amino]ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H12N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-4H,5-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/b3-1-,4-2-

InChI Key

OYNNHEMQCZQNEW-CCAGOZQPSA-N

SMILES

C(CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Isomeric SMILES

C(NC(=O)/C=C\C(=O)O)CNC(=O)/C=C\C(=O)O

Canonical SMILES

C(CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Early Work in Maleic Anhydride-Based Condensation

The foundational synthesis of 3-[2-(3-carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid originates from Kovacic and Hein’s 1959 study, which demonstrated that maleic anhydride reacts stoichiometrically with ethylenediamine to form a bis-maleamic acid intermediate. This intermediate undergoes intramolecular cyclization upon heating, followed by hydrolysis to yield the target compound. The reaction was conducted in anhydrous toluene at 105°C for 8 hours, achieving moderate yields (∼65%) due to competing polymerization side reactions.

Evolution of Catalytic Systems

Subsequent modifications introduced sodium acetate and acetic anhydride as catalytic agents to accelerate amide bond formation while suppressing undesired oligomerization. For example, Barrales-Rienda et al. (1977) demonstrated that sodium acetate in acetic anhydride facilitates the dehydration of maleamic acid intermediates, enabling cyclization at lower temperatures (90°C vs. 160°C). These conditions were later adapted for the target compound, reducing reaction times from 8 hours to 2–3 hours and improving yields to ∼79%.

Mechanistic Insights into the Synthesis

Stepwise Amidation and Cyclization

The synthesis proceeds through two distinct phases:

  • Amidation : Ethylenediamine reacts with two equivalents of maleic anhydride in a polar aprotic solvent (e.g., toluene or dichloromethane), forming a bis-maleamic acid intermediate. Each amine group in ethylenediamine attacks the electrophilic carbonyl of maleic anhydride, yielding a structure with two maleamic acid moieties linked by an ethylene bridge.
  • Cyclization and Hydrolysis : Heating the intermediate in the presence of acetic anhydride and sodium acetate induces dehydration, forming a cyclic imide structure. Subsequent hydrolysis under acidic conditions (e.g., HCl) opens the imide rings, generating the final dicarboxylic acid product.

Critical Reaction Parameters

  • Temperature : Optimal amidation occurs at 90–105°C; higher temperatures promote side reactions like polymerization.
  • Solvent : Anhydrous toluene minimizes hydrolysis of maleic anhydride during the initial amidation step.
  • Catalyst : Sodium acetate neutralizes liberated protons, shifting the equilibrium toward amide bond formation.

Industrial and Laboratory-Scale Protocols

Standard Laboratory Procedure

Reactants :

  • Maleic anhydride (2.0 eq, 108-31-6)
  • Ethylenediamine (1.0 eq, 107-15-3)
  • Sodium acetate (0.1 eq)
  • Acetic anhydride (solvent and catalyst)

Steps :

  • Dissolve maleic anhydride (14.7 g, 0.15 mol) in anhydrous toluene (80 mL) under nitrogen.
  • Add ethylenediamine (4.5 g, 0.075 mol) dropwise at 0°C, then reflux at 105°C for 8 hours.
  • Cool the mixture, filter the precipitated bis-maleamic acid, and wash with cold toluene.
  • Suspend the intermediate in acetic anhydride (34.7 g) with sodium acetate (3.46 g), and reflux at 90°C for 1 hour.
  • Quench the reaction in ice water, acidify with HCl to pH 1, and recrystallize the product from hot water.

Yield : 65–79%
Purity : >95% (by HPLC)

Industrial Modifications

Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. A 2022 study reported a 92% yield using microfluidic reactors at 120°C with residence times under 30 minutes. However, this method requires stringent control over stoichiometry to prevent excess maleic anhydride from degrading into maleic acid.

Analytical Characterization

Spectroscopic Identification

  • IR Spectroscopy : Key peaks include 3250 cm⁻¹ (N–H stretch), 1710 cm⁻¹ (C=O stretch of carboxylic acid), and 1635 cm⁻¹ (amide I band).
  • NMR : ¹H NMR (D₂O): δ 6.3 (2H, d, J=12 Hz, CH=CH), 3.4 (4H, m, –NH–CH₂–CH₂–NH–), 2.8 (4H, t, J=7 Hz, –CO–CH₂–).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is the gold standard, resolving the target compound from maleic acid and ethylenediamine byproducts.

Challenges and Limitations

Byproduct Formation

The primary side reaction involves maleic anhydride polymerization, which reduces yields by 10–15%. Strategies to mitigate this include:

  • Strict anhydrous conditions
  • Substoichiometric use of maleic anhydride (1.8 eq vs. 2.0 eq)
  • Addition of radical inhibitors (e.g., hydroquinone)

Emerging Synthetic Approaches

Enzymatic Catalysis

Recent trials with lipase-based catalysts (e.g., Candida antarctica lipase B) have enabled amidation at 40°C in water, though yields remain low (∼35%).

Microwave-Assisted Synthesis

Microwave irradiation at 150°C for 15 minutes achieves 88% yield by accelerating the amidation step, but scalability is limited by uneven heating in batch reactors.

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s dual carboxylic acid groups make it a precursor for anticoagulants and kinase inhibitors. For example, it serves as a building block in the synthesis of dabigatran analogs.

Polymer Chemistry

Crosslinking with polyols produces pH-responsive hydrogels used in drug delivery systems. The ene moiety enables thiol-ene click chemistry for functionalization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a prop-2-enoic acid backbone, characterized by multiple functional groups that enhance its reactivity. The molecular formula is C10H12N2O6C_{10}H_{12}N_{2}O_{6}, with a molecular weight of 256.21 g/mol. Its unique structure allows for diverse chemical interactions, making it a candidate for various applications in synthetic organic chemistry and drug development.

Anticancer Research

Recent studies have indicated that compounds similar to 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid exhibit promising anticancer properties. For instance, derivatives have been tested for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability, suggesting potential as chemotherapeutic agents.

Drug Delivery Systems

The compound's ability to form stable complexes with drugs has been explored for enhancing drug delivery systems. Its functional groups allow for conjugation with therapeutic agents, improving solubility and bioavailability.

Case Study:
A research article highlighted the use of this compound in formulating nanoparticles for targeted drug delivery in cancer therapy. The study showed improved therapeutic efficacy and reduced side effects compared to conventional delivery methods.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, making it a candidate for drug development targeting specific biochemical pathways.

Case Study:
In enzymatic assays, this compound demonstrated significant inhibition of certain proteases involved in disease progression, indicating its potential role in therapeutic interventions.

Synthesis of Biologically Active Compounds

The compound serves as a precursor in synthesizing other biologically active molecules. Its reactivity facilitates further functionalization, enabling the development of new pharmacophores.

Data Table: Synthesis Pathways

Starting Material Reaction Type Product Yield (%)
3-Carboxyprop-2-enoyl chlorideNucleophilic substitutionThis compound85%
Ethyl carbamateCondensation reactionEthyl ester derivative90%

Mechanism of Action

The mechanism of action of 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of key structural and functional analogs is provided below:

Compound Name Key Structural Features Reactivity/Applications Reference
3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid Dual α,β-unsaturated acids, ethylcarbamoyl bridge Potential enzyme inhibition, chelation
3-(4-Bromobenzoyl)prop-2-enoic acid Aroyl-substituted α,β-unsaturated acid Precursor for nicotinate derivatives
3-Cyano-4-carboxy-6-(4-bromophenyl)-2(1H)-pyridinone Cyclized product with cyano/carboxy groups Antimicrobial activity (hypothesized)
2-[[2-[(2-carboxyphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoic acid Bis-carbamoyl-phenylprop-2-enoic acid Chelating agent, metal-organic frameworks

Physicochemical Properties

  • Solubility: The target compound’s dual carboxylic acid groups enhance water solubility compared to non-polar analogs like 3-(4-bromobenzoyl)prop-2-enoic acid .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., 4-bromophenyl) exhibit higher thermal stability due to resonance effects, whereas the ethylcarbamoyl linkage may introduce conformational flexibility, reducing stability .

Biological Activity

3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid, also known as CEP, is a compound that has garnered attention for its potential biological activities, particularly in the context of extracellular matrix (ECM) turnover and inflammation. This article reviews the biological properties of CEP, synthesizing findings from various studies and providing a comprehensive overview of its implications in scientific research.

  • Molecular Formula : C10H12N2O6
  • Molecular Weight : 256.21 g/mol
  • CAS Number : 7126-27-4

Biological Properties

CEP has been shown to influence several biological processes:

  • Extracellular Matrix Turnover : CEP induces the expression of matrix metalloproteinases (MMPs), which are crucial enzymes involved in the degradation and remodeling of the ECM. This activity suggests a role for CEP in tissue remodeling and repair mechanisms.
  • Inflammatory Response : Research indicates that CEP can activate macrophages, leading to an increased expression of pro-inflammatory cytokines. This suggests its potential involvement in inflammatory diseases.
  • Oxidative Stress Biomarker : CEP has been identified as a biomarker for oxidative stress, which is linked to various pathological conditions, including cardiovascular diseases and neurodegenerative disorders.

Toxicity and Safety

Studies have evaluated the safety profile of CEP:

  • In vitro studies indicate that CEP is non-toxic to human cells at concentrations up to 50 μM, while higher concentrations may exhibit cytotoxic effects.
  • In vivo studies report that doses up to 80 mg/kg do not result in observable toxicity in animal models; however, higher doses could potentially lead to liver damage.

Applications in Research

CEP has been utilized in various scientific investigations:

  • Biomarker Studies : It serves as a biomarker for oxidative stress and inflammation, useful in understanding disease mechanisms.
  • Disease Mechanism Exploration : Its role in ECM turnover positions it as a candidate for studying diseases characterized by ECM dysregulation, such as age-related macular degeneration and atherosclerosis .

Case Studies

Recent studies have focused on the implications of CEP in specific conditions:

  • Age-related Macular Degeneration (AMD) : Higher concentrations of CEP were found in the vitreous fluid of AMD patients, suggesting a correlation between CEP levels and disease severity.
  • Atherosclerosis : Research indicates that CEP may play a role in the inflammatory processes associated with plaque formation in arteries.

Comparative Analysis Table

PropertyDescription
Molecular FormulaC10H12N2O6
Molecular Weight256.21 g/mol
Biological ActivityInduces MMP expression; activates macrophages; oxidative stress biomarker
ToxicityNon-toxic at <50 μM; potential liver damage at >80 mg/kg
ApplicationsBiomarker for oxidative stress; studies on AMD and atherosclerosis

Current State of Research

The investigation into CEP's biological activity is ongoing, with new findings emerging regularly. Recent studies have expanded on its potential therapeutic applications and its role in various disease processes.

Q & A

Q. What steps mitigate batch-to-batch variability in synthesis?

  • Methodology :
  • Standardize reagent quality (HPLC-grade solvents, >99% purity intermediates).
  • Implement process analytical technology (PAT) for real-time monitoring.
  • Use statistical process control (SPC) charts for critical parameters (e.g., pH, stirring rate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid
Reactant of Route 2
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3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid

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